![molecular formula C23H29N3O3S B2949965 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide CAS No. 1252928-72-5](/img/no-structure.png)
2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C23H29N3O3S and its molecular weight is 427.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
Thieno[3,2-d]pyrimidine derivatives have been identified as promising anticancer agents. The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have shown appreciable cancer cell growth inhibition against various cancer cell lines. These findings suggest the potential of thieno[3,2-d]pyrimidine derivatives in developing new anticancer agents (Al-Sanea et al., 2020). Additionally, compounds with thieno[3,2-d]pyrimidine scaffold have demonstrated potent dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, indicating their relevance in cancer treatment strategies (Gangjee et al., 2008).
Antimicrobial Activity
Research has also highlighted the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing good antibacterial and antifungal activities. This underlines the compound's potential in developing antimicrobial agents (Hossan et al., 2012).
Enzyme Inhibition
The thieno[3,2-d]pyrimidine derivatives have been explored for their enzyme inhibition capabilities. Specifically, compounds based on this scaffold have been synthesized as potential dual inhibitors for enzymes like thymidylate synthase and dihydrofolate reductase, pivotal in the replication of cancer cells. These studies suggest the compound's utility in therapeutic interventions targeting these enzymes (Gangjee et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of two key starting materials, namely 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid and N-(4-phenylbutan-2-yl)acetamide. The reaction involves the use of coupling agents and catalysts to facilitate the formation of the final product.", "Starting Materials": [ "3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(4-phenylbutan-2-yl)acetamide", "Coupling agents", "Catalysts" ], "Reaction": [ "The first step involves the activation of the carboxylic acid group of 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).", "The activated carboxylic acid group then reacts with the amine group of N-(4-phenylbutan-2-yl)acetamide in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA) to form the intermediate product.", "The intermediate product is then subjected to further reactions such as deprotection and purification to yield the final product, 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide." ] } | |
Numéro CAS |
1252928-72-5 |
Formule moléculaire |
C23H29N3O3S |
Poids moléculaire |
427.56 |
Nom IUPAC |
2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C23H29N3O3S/c1-16(2)11-13-25-22(28)21-19(12-14-30-21)26(23(25)29)15-20(27)24-17(3)9-10-18-7-5-4-6-8-18/h4-8,12,14,16-17H,9-11,13,15H2,1-3H3,(H,24,27) |
Clé InChI |
QBVUNTDPYWZZHD-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC(C)CCC3=CC=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




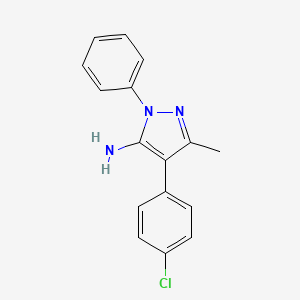
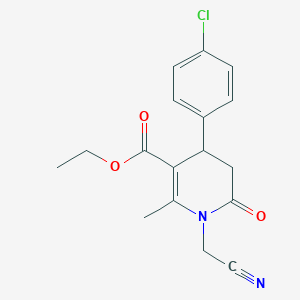
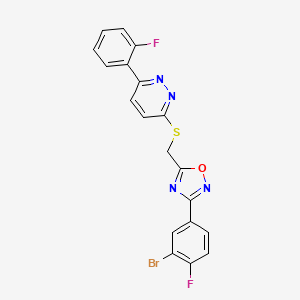

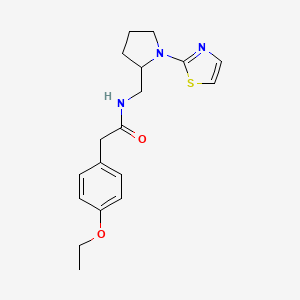
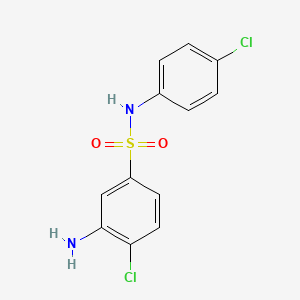
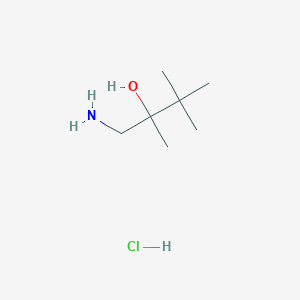
![N-Methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-ynamide](/img/structure/B2949897.png)
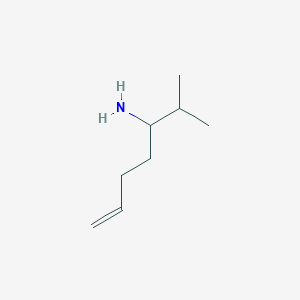
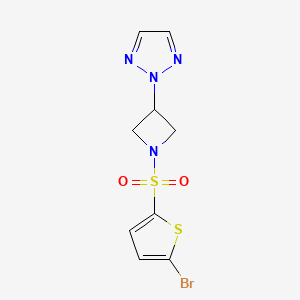
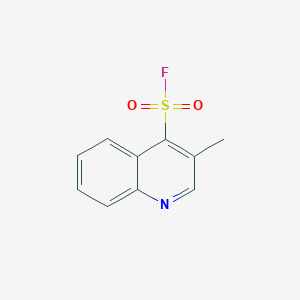
![N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949902.png)
![ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2949905.png)